2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid
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Overview
Description
2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and an oxolan-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the condensation of an appropriate β-diketone with guanidine, followed by cyclization to form the pyrimidine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The phenyl group and the pyrimidine ring may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
2-{[(oxolan-2-yl)methyl]amino}-4-methylpyrimidine-5-carboxylic acid
2-{[(oxolan-2-yl)methyl]amino}-4-ethylpyrimidine-5-carboxylic acid
2-{[(oxolan-2-yl)methyl]amino}-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Uniqueness: 2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid stands out due to its phenyl group, which imparts unique chemical and biological properties compared to its analogs. This phenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)-4-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)13-10-18-16(17-9-12-7-4-8-22-12)19-14(13)11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRUDJZRPLMRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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